molecular formula C5H3BrN2O3S B14630514 2-Bromo-5-nitrothiophene-3-carboxamide CAS No. 56182-40-2

2-Bromo-5-nitrothiophene-3-carboxamide

Cat. No.: B14630514
CAS No.: 56182-40-2
M. Wt: 251.06 g/mol
InChI Key: BXKFHVYTHDKTNN-UHFFFAOYSA-N
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Description

The compound 2-Bromo-5-nitrothiophene-3-carboxamide (CAS: 1093878-20-6), alternatively numbered as 5-bromo-2-nitrothiophene-3-carboxamide in some sources due to thiophene ring positional conventions, is a halogenated nitrothiophene derivative with the molecular formula C₅H₃BrN₂O₃S and a molecular weight of 251.06 g/mol . Its structure features:

  • Bromo substituent at position 5 (or 2, depending on numbering),
  • Nitro group at position 2 (or 5),
  • Carboxamide functional group at position 3.

This compound is utilized as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its electron-withdrawing nitro and bromo groups for reactivity in cross-coupling or substitution reactions .

Properties

CAS No.

56182-40-2

Molecular Formula

C5H3BrN2O3S

Molecular Weight

251.06 g/mol

IUPAC Name

2-bromo-5-nitrothiophene-3-carboxamide

InChI

InChI=1S/C5H3BrN2O3S/c6-4-2(5(7)9)1-3(12-4)8(10)11/h1H,(H2,7,9)

InChI Key

BXKFHVYTHDKTNN-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C(=O)N)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

2-Bromo-5-nitrothiophene-3-carboxamide can be synthesized from thiophene through a series of reactions. The process typically involves bromination followed by nitration. The bromination of thiophene is carried out using bromine or a brominating agent, resulting in 2-bromothiophene. This intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid to yield 2-bromo-5-nitrothiophene . The carboxamide group can be introduced through further reactions involving appropriate reagents and conditions.

Chemical Reactions Analysis

2-Bromo-5-nitrothiophene-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Bromo-5-nitrothiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable for creating various derivatives and studying reaction mechanisms.

    Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties. Researchers explore these derivatives for developing new therapeutic agents.

    Medicine: Due to its potential biological activities, this compound and its derivatives are investigated for drug development and medicinal chemistry.

    Industry: The compound is used in the synthesis of materials for organic electronics, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-Bromo-5-nitrothiophene-3-carboxamide depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-bromo-2-nitrothiophene-3-carboxamide with Methyl 3-amino-5-bromothiophene-2-carboxylate (CAS: 107818-55-3), a structurally related thiophene derivative :

Property 5-Bromo-2-nitrothiophene-3-carboxamide Methyl 3-amino-5-bromothiophene-2-carboxylate
CAS Number 1093878-20-6 107818-55-3
Molecular Formula C₅H₃BrN₂O₃S C₇H₆BrNO₂S
Molecular Weight 251.06 g/mol 248.10 g/mol
Substituents Bromo (position 5), Nitro (position 2), Carboxamide (position 3) Bromo (position 5), Amino (position 3), Methyl ester (position 2)
Key Functional Groups Nitro (-NO₂), Carboxamide (-CONH₂) Amino (-NH₂), Ester (-COOCH₃)
Electron Effects Nitro and bromo are electron-withdrawing Amino is electron-donating; ester is moderately electron-withdrawing
Potential Reactivity Electrophilic substitution, Suzuki coupling Nucleophilic acyl substitution, diazotization

Physicochemical and Reactivity Differences

Solubility and Polarity: The carboxamide group in 5-bromo-2-nitrothiophene-3-carboxamide enhances polarity and hydrogen-bonding capability, increasing solubility in polar solvents compared to the methyl ester in the analogous compound . The amino group in Methyl 3-amino-5-bromothiophene-2-carboxylate offers nucleophilic reactivity, enabling facile acylation or diazotization, whereas the nitro group in the former is typically reduced to amines for further functionalization .

Synthetic Applications: The nitro group in 5-bromo-2-nitrothiophene-3-carboxamide stabilizes the thiophene ring against electrophilic attacks, making it suitable for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) . Methyl 3-amino-5-bromothiophene-2-carboxylate’s amino and ester groups allow for dual functionalization pathways, such as hydrolysis to carboxylic acids or conversion to heterocycles like thienopyrimidines .

Safety Profiles: Limited hazard data exist for both compounds. Methyl 3-amino-5-bromothiophene-2-carboxylate’s amino group could oxidize to hazardous byproducts, necessitating inert atmosphere handling .

Research Findings and Limitations

  • Spectral Data: While neither compound’s spectroscopic data (e.g., NMR, IR) is provided in the evidence, nitro groups typically show strong UV-Vis absorption near 270–300 nm, whereas amino groups exhibit fluorescence quenching .
  • Knowledge Gaps: The evidence lacks comparative studies on reaction yields, catalytic efficiency, or biological activity. Further research is needed to explore these aspects.

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